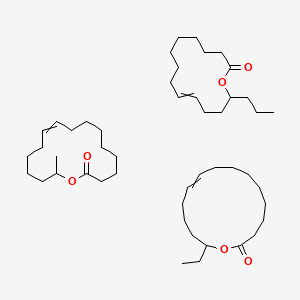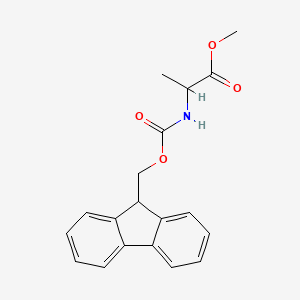
Methyl (2R)-2-(Fmoc-amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ala-OMe: , also known as fluorenylmethoxycarbonyl-L-alanine methyl ester, is a derivative of alanine, an amino acid. It is commonly used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. The Fmoc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The carboxyl group of the Fmoc-protected alanine is then esterified to form the methyl ester using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of Fmoc-Ala-OMe typically follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using a base such as piperidine in dimethylformamide (DMF).
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, particularly hydrolysis to form the free carboxylic acid.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Hydrolysis: Calcium iodide can be used as a protective agent for the Fmoc group during the hydrolysis of the methyl ester.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amine.
Hydrolysis: Hydrolysis of the methyl ester yields the free carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-Ala-OMe is widely used in the synthesis of peptides, serving as a building block in solid-phase peptide synthesis.
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering and structure-function studies.
Medicine:
Drug Development: Fmoc-Ala-OMe is used in the development of peptide-based drugs and therapeutic agents.
Industry:
Wirkmechanismus
Mechanism: The Fmoc group protects the amino group of alanine, allowing for selective reactions at other sites. During peptide synthesis, the Fmoc group is removed under basic conditions, exposing the free amine for further coupling reactions .
Molecular Targets and Pathways: The primary target of Fmoc-Ala-OMe is the amino group of alanine. The Fmoc group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed .
Vergleich Mit ähnlichen Verbindungen
Fmoc-Gly-OMe: Fluorenylmethoxycarbonyl-glycine methyl ester.
Fmoc-Aib-OMe: Fluorenylmethoxycarbonyl-aminoisobutyric acid methyl ester.
Uniqueness: Fmoc-Ala-OMe is unique due to its specific use in the synthesis of peptides containing alanine. Its properties, such as the ease of Fmoc group removal and the stability of the methyl ester, make it particularly suitable for solid-phase peptide synthesis .
Eigenschaften
IUPAC Name |
methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12(18(21)23-2)20-19(22)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFFHNUTFDXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)
![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)
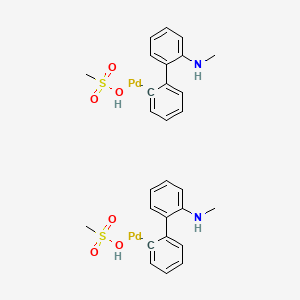
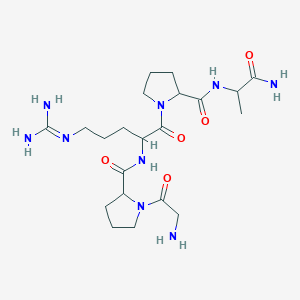
![3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13386981.png)
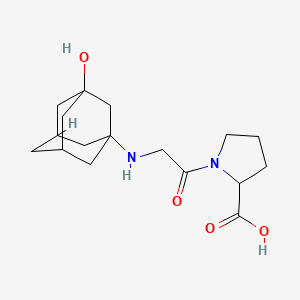

![3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid](/img/structure/B13387013.png)
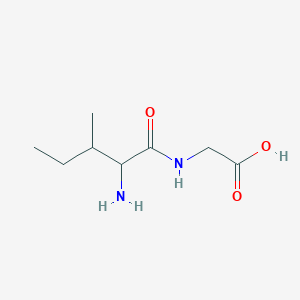
![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
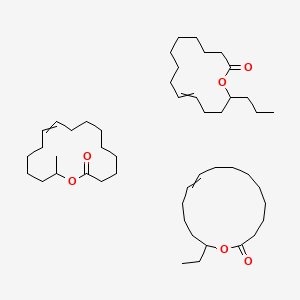
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
